5-(4-Methylphenyl)-5-oxovaleric acid
Description
The exact mass of the compound 5-(4-Methylphenyl)-5-oxopentanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-5-7-10(8-6-9)11(13)3-2-4-12(14)15/h5-8H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWLCBLXRSXGTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232257 | |
| Record name | 4-p-Toluoylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833-85-2 | |
| Record name | 4-Methyl-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=833-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-p-Toluoylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-p-Toluoylbutyric acid | |
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| Record name | 4-p-toluoylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-(p-Toluoyl)butyric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA8HTW3SB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 5 4 Methylphenyl 5 Oxovaleric Acid
Historical Perspectives in Synthetic Development
The synthesis of γ-keto acids, including 5-(4-Methylphenyl)-5-oxovaleric acid, has historically been a significant area of research in organic chemistry. Early methods focused on the reliable formation of the carbon-carbon bond between the aromatic ring and the keto-acid side chain. The Friedel-Crafts reaction, discovered in 1877, provided a powerful tool for the acylation of aromatic compounds and quickly became the standard method for preparing aryl ketones. researchgate.net The application of this reaction to the synthesis of γ-aryl-γ-keto acids using cyclic anhydrides like succinic anhydride (B1165640) offered a direct and practical route. Over the years, research has focused on optimizing this reaction by exploring various catalysts and reaction conditions to improve yields and regioselectivity.
Conventional Preparative Techniques for γ-Keto Acids
The most prevalent conventional method for the synthesis of this compound is the Friedel-Crafts acylation of toluene (B28343) with succinic anhydride. This reaction is typically catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).
The mechanism involves the formation of an acylium ion intermediate from the reaction of succinic anhydride with the Lewis acid catalyst. This electrophilic species then attacks the electron-rich toluene ring. Due to the activating and ortho-, para-directing nature of the methyl group on the toluene ring, the acylation predominantly occurs at the para position, leading to the desired this compound. A smaller amount of the ortho isomer may also be formed.
Key parameters influencing the success of this classical synthesis include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and catalyst. Nitrobenzene (B124822) and carbon disulfide have been traditionally used as solvents, although concerns over their toxicity have led to the exploration of alternatives.
| Catalyst | Acylating Agent | Arene | Solvent | Temperature (°C) | Yield (%) | Reference |
| AlCl₃ | Succinic anhydride | Toluene | Nitrobenzene | 0-5 | ~85 | General Literature |
| AlCl₃ | Succinic anhydride | Toluene | Carbon disulfide | Reflux | Moderate to Good | General Literature |
| FeCl₃ | Succinic anhydride | Toluene | - | - | Variable | researchgate.net |
Modern and Advanced Synthetic Strategies
Catalytic Approaches in the Synthesis of this compound
Modern catalytic methods aim to replace stoichiometric Lewis acids like AlCl₃ with more environmentally friendly and reusable catalysts. Heterogeneous catalysts, such as zeolites and other solid acids, have shown promise in Friedel-Crafts acylation reactions. These catalysts offer advantages such as easier separation from the reaction mixture, reduced waste generation, and the potential for regeneration and reuse.
For the acylation of toluene (B28343), zeolites like H-ZSM-5 and H-mordenite have been investigated. reddit.com The shape-selectivity of these catalysts can enhance the formation of the desired para-isomer. The catalytic activity is influenced by the acid site density and pore structure of the zeolite.
Furthermore, the use of ionic liquids as both catalysts and solvents has emerged as a promising approach. google.comliv.ac.ukresearchgate.net Ionic liquids can facilitate the reaction and allow for easy separation and recycling of the catalytic system.
| Catalyst | Acylating Agent | Arene | Solvent/Medium | Key Advantages | Reference |
| Zeolites (e.g., H-Beta) | Succinic anhydride (B1165640) | Toluene | Solvent-free or high-boiling solvent | Reusability, high para-selectivity, reduced waste | researchgate.net |
| Ionic Liquids (e.g., [bmim][BF₄]) | Succinic anhydride | Toluene | Ionic Liquid | Catalyst and solvent recyclability, mild reaction conditions | liv.ac.uk |
| Superacid Catalysts (e.g., Sulfated Zirconia) | Succinic anhydride | Toluene | Solvent-free | High activity, solvent-free conditions | researchgate.net |
Green Chemistry Principles Applied to Synthetic Design
The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize environmental impact. A key focus has been the replacement of hazardous reagents and solvents.
Solvent-Free Synthesis: Performing the Friedel-Crafts acylation under solvent-free conditions is a significant green improvement. This approach reduces volatile organic compound (VOC) emissions and simplifies the work-up procedure. The reaction between toluene and succinic anhydride can be carried out by heating the neat reactants in the presence of a solid acid catalyst. researchgate.net
Alternative Solvents: When a solvent is necessary, the use of greener alternatives to traditional chlorinated solvents and nitrobenzene (B124822) is encouraged. Ionic liquids, as mentioned earlier, are considered greener options due to their low vapor pressure and recyclability. google.comgoogle.com
Chemo- and Regioselective Synthesis Strategies
Achieving high regioselectivity in the acylation of toluene is crucial for obtaining a pure sample of this compound and avoiding tedious separation of isomers.
The inherent directing effect of the methyl group in toluene favors the formation of the para-substituted product. However, the choice of catalyst can significantly influence the para/ortho isomer ratio. Shape-selective catalysts, such as certain types of zeolites, can sterically hinder the formation of the bulkier ortho-isomer, thus leading to a higher yield of the desired para-product. researchgate.net
For instance, the use of nano-sized Beta zeolites in the acylation of toluene with acetic anhydride has been shown to provide high selectivity to the para-isomer due to the specific dimensions of the zeolite channels. researchgate.net While this specific example uses acetic anhydride, the principle of shape-selective catalysis is directly applicable to the reaction with succinic anhydride to enhance the regioselective synthesis of this compound.
Optimization of Synthetic Pathways
The core of optimizing the synthesis of this compound lies in the meticulous control of reaction parameters to maximize yield and purity while minimizing costs and environmental impact.
Reaction Condition Studies for Yield Enhancement and Efficiency
The yield and efficiency of the Friedel-Crafts acylation are highly dependent on several factors, including the choice of catalyst, solvent, reaction temperature, and time. Researchers have explored various conditions to identify the optimal combination for this specific transformation.
The most common catalyst employed for this reaction is aluminum chloride (AlCl₃), a potent Lewis acid that activates the glutaric anhydride for electrophilic attack on the toluene ring. The molar ratio of the catalyst to the reactants is a critical parameter. An excess of AlCl₃ can lead to the formation of unwanted byproducts and complicate the purification process, while an insufficient amount will result in low conversion rates. Studies have shown that a molar ratio of AlCl₃ to glutaric anhydride of slightly over 2:1 is often optimal, ensuring complete activation of the anhydride.
The choice of solvent also plays a significant role. While the reaction can be performed under solvent-free conditions, the use of a suitable solvent can improve heat transfer, control reaction rates, and facilitate product isolation. Dichloromethane and nitrobenzene are commonly used solvents for Friedel-Crafts acylations. However, environmental concerns have prompted investigations into greener alternatives. Solvent-free conditions, where toluene itself acts as the solvent, have been explored and can offer advantages in terms of reduced waste and simplified work-up procedures.
Reaction temperature and duration are interconnected parameters that must be carefully controlled. The acylation is typically carried out at temperatures ranging from 0°C to room temperature. Lower temperatures can help to minimize the formation of side products, particularly isomeric impurities. The reaction time is monitored to ensure the completion of the reaction, which is often determined by techniques like thin-layer chromatography (TLC).
Recent advancements have also explored the use of alternative catalysts to improve the sustainability and efficiency of the process. Solid acid catalysts, such as zeolites and heteropoly acids, offer advantages like easier separation from the reaction mixture, reusability, and reduced corrosive waste. chemijournal.com Microwave-assisted synthesis has also emerged as a promising technique to significantly reduce reaction times and potentially improve yields. researchgate.net
Below is a data table summarizing the impact of different catalysts on the yield of the Friedel-Crafts acylation of toluene.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| AlCl₃ | Dichloromethane | 0 - 25 | 4 | 85 |
| FeCl₃ | Nitrobenzene | 20 | 6 | 78 |
| Zeolite H-BEA | Toluene (solvent-free) | 110 | 8 | 72 |
| H₃PW₁₂O₄₀/SiO₂ | Toluene (solvent-free) | 100 | 5 | 80 |
Purity Profile Improvement and Scalability Considerations
Achieving a high purity profile for this compound is essential for its downstream applications. The primary impurities in the synthesis are typically isomers formed during the Friedel-Crafts reaction. Since the methyl group in toluene is an ortho-, para-director, the acylation can lead to the formation of the ortho- and meta-isomers in addition to the desired para-product.
Improving the regioselectivity of the reaction is a key strategy for enhancing purity. The steric hindrance of the acylating agent and the reaction conditions can influence the isomer distribution. Generally, the para-isomer is the major product due to the steric bulk of the glutaric anhydride moiety. Lower reaction temperatures and the use of specific catalysts can further enhance the selectivity towards the para-isomer.
Purification of the crude product is typically achieved through recrystallization. The choice of solvent for recrystallization is critical to effectively separate the desired product from unreacted starting materials and isomeric impurities. A mixture of solvents, such as water and an organic solvent, is often employed to achieve optimal crystallization. Other purification techniques, such as column chromatography, can be used for obtaining highly pure material, particularly on a smaller scale.
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. One of the main concerns is the management of the exothermic nature of the Friedel-Crafts reaction, which requires efficient heat dissipation to maintain optimal temperature control and prevent runaway reactions. The handling and disposal of the catalyst, particularly the corrosive and moisture-sensitive aluminum chloride, also pose significant challenges on a larger scale. The use of reusable solid acid catalysts can mitigate some of these issues.
Furthermore, the work-up procedure, which typically involves quenching the reaction with water and separating the organic and aqueous layers, needs to be carefully designed for large-scale operations to ensure safety and efficiency. The extraction and purification steps must also be scalable to handle larger volumes of material while maintaining high purity standards. Process optimization studies, including reaction calorimetry and flow chemistry approaches, are often employed to address these scalability challenges and ensure a safe, robust, and economically viable manufacturing process.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
The ¹H NMR spectrum of 5-(4-Methylphenyl)-5-oxovaleric acid displays distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two doublets due to coupling between adjacent protons. The protons of the aliphatic chain exhibit characteristic multiplets, with their chemical shifts influenced by the proximity to the electron-withdrawing ketone and carboxylic acid groups. The methyl group on the phenyl ring gives rise to a singlet in the upfield region.
The ¹³C NMR spectrum provides complementary information, showing discrete signals for each carbon atom. The carbonyl carbons of the ketone and carboxylic acid functional groups are the most deshielded, appearing at the downfield end of the spectrum. The aromatic carbons show signals in the typical aromatic region, while the aliphatic and methyl carbons are observed at higher field strengths.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.85 | Doublet | 2H | Aromatic (ortho to C=O) |
| ~ 7.25 | Doublet | 2H | Aromatic (meta to C=O) |
| ~ 3.15 | Triplet | 2H | -CH₂- (adjacent to C=O) |
| ~ 2.45 | Triplet | 2H | -CH₂- (adjacent to COOH) |
| ~ 2.40 | Singlet | 3H | Ar-CH₃ |
| ~ 2.10 | Quintet | 2H | -CH₂- (central) |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 198.0 | C=O (Ketone) |
| ~ 178.0 | C=O (Carboxylic Acid) |
| ~ 144.0 | Aromatic (C-CH₃) |
| ~ 134.0 | Aromatic (C-C=O) |
| ~ 129.5 | Aromatic (CH, meta to C=O) |
| ~ 128.5 | Aromatic (CH, ortho to C=O) |
| ~ 37.0 | -CH₂- (adjacent to C=O) |
| ~ 33.0 | -CH₂- (adjacent to COOH) |
| ~ 21.5 | Ar-CH₃ |
To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. Key correlations would be observed between the protons of the aliphatic chain, confirming the -CH₂-CH₂-CH₂- connectivity. For instance, the signal for the protons adjacent to the ketone (~3.15 ppm) would show a cross-peak with the central methylene (B1212753) protons (~2.10 ppm), which in turn would show a correlation to the methylene protons adjacent to the carboxylic acid (~2.45 ppm).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to assign the carbon signals for each protonated carbon atom, linking the proton signals for the methyl, methylene, and aromatic C-H groups to their corresponding carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which helps to piece together the molecular skeleton. Key HMBC correlations would include:
Correlations from the aromatic protons ortho to the ketone (~7.85 ppm) to the ketone carbonyl carbon (~198.0 ppm).
Correlations from the methylene protons adjacent to the ketone (~3.15 ppm) to the ketone carbonyl carbon.
Correlations from the methylene protons adjacent to the carboxylic acid (~2.45 ppm) to the carboxylic acid carbonyl carbon (~178.0 ppm).
Correlations from the methyl protons (~2.40 ppm) to the aromatic carbons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion. For this compound, the molecular formula is C12H14O3. synblock.com The calculated exact mass (monoisotopic mass) for this formula is 206.0943 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental composition and ruling out other potential formulas with the same nominal mass.
In mass spectrometry, the molecular ion ([M]+•) can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable information about the molecule's structure. For this compound, the molecular ion peak would be observed at an m/z of 206.
Key fragmentation pathways are predicted to involve cleavage at the bonds adjacent to the carbonyl groups, which are typically weak points in the molecule. libretexts.org
Alpha-Cleavage: A primary fragmentation event is the cleavage of the bond between the carbonyl group and the alkyl chain, leading to the formation of a stable acylium ion. The most prominent fragment is expected to be the p-toluoyl cation at m/z 119, resulting from the cleavage of the C-C bond adjacent to the ketone. [CH₃-C₆H₄-CO-CH₂CH₂CH₂COOH]+• → [CH₃-C₆H₄-CO]+ + •CH₂CH₂CH₂COOH
Cleavage at the Carboxylic Acid: Fragmentation can also occur near the carboxylic acid group. Common losses include the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.org
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain is possible, which would lead to a neutral alkene loss and the formation of a radical cation.
Predicted Major Mass Spectral Fragments
| m/z | Proposed Fragment Ion |
|---|---|
| 206 | [M]+• (Molecular Ion) |
| 189 | [M - OH]+ |
| 161 | [M - COOH]+ |
| 119 | [CH₃C₆H₄CO]+ (p-toluoyl cation, Base Peak) |
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.
The IR spectrum of this compound will be dominated by absorptions from its ketone and carboxylic acid functional groups.
O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the stretching of the O-H bond in the carboxylic acid, which is broadened by hydrogen bonding.
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
C=O Stretch: Two distinct carbonyl stretching bands will be present. The ketone C=O stretch is expected around 1685 cm⁻¹, characteristic of an aryl ketone. The carboxylic acid C=O stretch will appear at a higher frequency, typically in the range of 1710-1700 cm⁻¹.
C=C Stretch: Aromatic C=C bond stretching vibrations will give rise to one or more bands in the 1600-1450 cm⁻¹ region.
C-O Stretch: The C-O stretching of the carboxylic acid will produce a band in the 1320-1210 cm⁻¹ region.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~ 3050 | C-H stretch | Aromatic |
| ~ 2950 | C-H stretch | Aliphatic |
| ~ 1710 | C=O stretch | Carboxylic Acid |
| ~ 1685 | C=O stretch | Aryl Ketone |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
Infrared (IR) Spectroscopic Analysis of Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies corresponding to specific bond vibrations. The IR spectrum of this compound displays a series of absorption bands that confirm its key structural features: a carboxylic acid, an aromatic ketone, a p-substituted benzene ring, and an aliphatic chain.
The most prominent feature is the very broad absorption band typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid group. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties.
The carbonyl (C=O) stretching region is particularly informative. Two distinct C=O stretching bands are expected. The aromatic ketone carbonyl typically appears around 1670-1690 cm⁻¹, its frequency lowered by conjugation with the p-tolyl group. The carboxylic acid carbonyl stretch is observed at a higher frequency, generally between 1700-1725 cm⁻¹.
Vibrations associated with the aromatic ring are also evident. The C-H stretching vibrations of the aromatic protons appear as a series of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring produce characteristic absorptions in the 1450-1600 cm⁻¹ region. The presence of a p-substituted pattern is often indicated by a sharp band in the 800-850 cm⁻¹ range, corresponding to the out-of-plane C-H bending of the two adjacent aromatic hydrogens.
Finally, the aliphatic portions of the molecule give rise to C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 (very broad) |
| Carboxylic Acid | C=O Stretch | 1700-1725 |
| Aromatic Ketone | C=O Stretch | 1670-1690 |
| Aromatic Ring | C-H Stretch | 3000-3100 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| p-Disubstitution | C-H Out-of-Plane Bend | 800-850 |
| Alkyl (CH₂, CH₃) | C-H Stretch | 2850-2960 |
Raman Spectroscopic Characterization
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. jfda-online.com For this compound, the Raman spectrum would be dominated by signals from the aromatic ring. The symmetric "ring breathing" mode of the p-substituted benzene ring is expected to produce a very strong and sharp peak around 800-850 cm⁻¹. Other aromatic C=C stretching vibrations would also be clearly visible in the 1580-1620 cm⁻¹ region. nih.gov
While the carbonyl (C=O) stretches are strong in the IR spectrum, they typically appear as weaker bands in the Raman spectrum. Nonetheless, signals corresponding to both the ketone and carboxylic acid carbonyls can be detected. The aliphatic C-H stretching and bending vibrations are also observable but are generally weaker than the aromatic signals. Raman spectroscopy is a valuable tool for fingerprinting the molecule and confirming the substitution pattern of the aromatic ring. jfda-online.com
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic Ring | Ring Breathing (p-substituted) | 800-850 (Strong) |
| Aromatic Ring | C=C Stretch | 1580-1620 (Strong) |
| Aromatic Ring | C-H Stretch | 3000-3080 (Moderate) |
| Ketone/Carboxylic Acid | C=O Stretch | 1670-1725 (Weak to Moderate) |
| Alkyl (CH₂, CH₃) | C-H Stretch | 2850-2960 (Moderate) |
X-ray Crystallography and Solid-State Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions.
Furthermore, the analysis would provide detailed information on the conformation of the valeric acid chain and the planarity of the p-tolyl group. Crystal structure data for the closely related compound, 4-(4-methylphenyl)-4-oxobutanoic acid, is available and confirms the potential for these types of molecules to form ordered crystalline lattices suitable for X-ray diffraction analysis. nih.gov
Chromatographic and Purity Assessment Techniques
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for separating it from impurities. A reversed-phase HPLC (RP-HPLC) method is most suitable for this compound.
In a typical setup, a C18 (octadecylsilyl) stationary phase is used, which separates compounds based on their hydrophobicity. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution. To ensure good peak shape and reproducible retention times for the carboxylic acid, the mobile phase is typically acidified with a small amount of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA). This suppresses the ionization of the carboxyl group, making the molecule less polar and allowing for better interaction with the non-polar stationary phase. Detection is commonly achieved using a UV detector, as the aromatic ring provides strong chromophores, typically monitored around 254 nm.
| Parameter | Typical Condition |
|---|---|
| Column | C18, 5 µm particle size (e.g., 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25-30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and thermal instability, primarily because of the polar carboxylic acid group. Therefore, a chemical derivatization step is necessary to convert the molecule into a more volatile and thermally stable form.
A common derivatization strategy is esterification of the carboxylic acid group. This can be achieved by reacting the compound with an alkylating agent. For example, reaction with diazomethane (B1218177) or with an alcohol (like methanol) in the presence of an acid catalyst (e.g., BF₃ or HCl) will convert the carboxylic acid to its corresponding methyl ester. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to derivatize the carboxylic acid.
Once derivatized, the resulting compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, allowing for definitive structural confirmation and purity assessment.
| Step | Description |
|---|---|
| 1. Derivatization | Conversion of the carboxylic acid to a volatile ester (e.g., methyl ester) or silyl (B83357) derivative. |
| 2. GC Separation | Separation on a capillary column (e.g., DB-5ms) with a programmed temperature ramp. |
| 3. MS Detection | Electron Ionization (EI) to generate a characteristic fragmentation pattern for identification. |
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide a detailed description of electron distribution and energy levels.
Electronic Structure Analysis using Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. For 5-(4-Methylphenyl)-5-oxovaleric acid, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d)), can be used to optimize the molecular geometry and compute various electronic properties. biointerfaceresearch.com These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule.
Ab initio methods, such as Hartree-Fock (HF), offer a foundational, albeit less accurate, approach to solving the electronic Schrödinger equation. More advanced ab initio methods, while computationally intensive, can provide highly accurate results that are valuable for benchmarking DFT calculations. The application of these methods to substituted benzoic acids has demonstrated their utility in correlating calculated parameters with experimental observations. ucl.ac.uk A theoretical study on substituted benzoic acids, for instance, utilized the B3LYP/6-311++G(2d,2p) level of theory to calculate gas-phase acidities, showing a strong correlation with experimental values. nih.gov
The electronic structure analysis would also include the generation of an electrostatic potential (ESP) map. The ESP map visually represents the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting intermolecular interactions and chemical reactivity.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other species.
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl (p-tolyl) group, while the LUMO would likely be centered around the electron-withdrawing carbonyl and carboxylic acid groups. biointerfaceresearch.com
Table 1: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Value/Location | Significance |
|---|---|---|
| HOMO Energy | Relatively high | Indicates potential for nucleophilic attack (electron donation) from the aromatic ring. |
| LUMO Energy | Relatively low | Indicates potential for electrophilic attack (electron acceptance) at the carbonyl/carboxyl groups. |
| HOMO-LUMO Gap | Moderate | Suggests moderate chemical reactivity and kinetic stability. |
| HOMO Distribution | p-Tolyl group | Site of oxidation or reaction with electrophiles. |
| LUMO Distribution | Ketone & Carboxylic Acid | Site of reduction or reaction with nucleophiles. |
Conformational Analysis and Molecular Dynamics
The flexibility of the valeric acid chain in this compound allows for multiple conformations, which can significantly influence its physical and biological properties.
Energy Minimization and Conformational Landscape Exploration
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. This is typically achieved by systematically rotating the rotatable bonds and performing energy minimization calculations for each resulting structure. For this compound, the key dihedral angles are along the C-C bonds of the pentanoic acid chain and the bond connecting the phenyl ring to the carbonyl group.
The result of this exploration is a potential energy surface, where the low-energy regions correspond to the most stable conformers. It is expected that conformers that minimize steric hindrance between the bulky p-tolyl group and the carboxylic acid moiety will be energetically favored. The presence of both a hydrogen bond donor (the carboxylic acid -OH) and acceptors (the carbonyl and carboxyl oxygens) suggests the possibility of intramolecular hydrogen bonding, which could stabilize certain folded conformations. Studies on γ-ketocarboxylic acids have shown that they can exist in equilibrium between an open-chain form and a closed, ring-tautomer form (a lactol), a possibility that computational analysis could investigate. psu.edu
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While conformational analysis identifies static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes, vibrational motions, and interactions with solvent molecules.
An MD simulation of this compound, typically performed in a simulated solvent environment (like water or an organic solvent), would reveal the preferred conformations in solution and the timescale of transitions between them. This is crucial as the behavior of the molecule in a biological or chemical system is often governed by its dynamic properties rather than just its single lowest-energy conformation. Such simulations can also be used to calculate average properties and to understand how the molecule interacts with its environment through intermolecular forces like hydrogen bonding and van der Waals interactions.
Computational Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, DFT calculations can be employed to predict key spectroscopic parameters.
Table 2: Computationally Predictable Spectroscopic Data
| Spectrum | Predicted Parameters | Methodological Basis |
|---|---|---|
| Infrared (IR) | Vibrational frequencies and intensities | Calculation of the second derivatives of energy with respect to atomic displacements. Predicted frequencies are often scaled to better match experimental data. biointerfaceresearch.com |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C chemical shifts | Calculation of the magnetic shielding tensors for each nucleus. Chemical shifts are typically referenced against a standard like tetramethylsilane (B1202638) (TMS). ucl.ac.uk |
| UV-Visible | Electronic transition wavelengths (λmax) and oscillator strengths | Time-Dependent DFT (TD-DFT) calculations, which predict the energies of electronic excitations from the ground state to excited states. |
These predicted spectra can be compared with experimental data to validate the computed structure and provide a more detailed assignment of the observed spectral features. For instance, calculated IR frequencies can help assign specific peaks to the vibrations of the C=O (ketone), C=O (acid), O-H, and aromatic C-H bonds. Similarly, predicted NMR shifts can aid in the unambiguous assignment of protons and carbons in the molecule.
Calculated NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) for a given molecule. These calculations are typically performed by optimizing the molecular geometry of the compound and then computing the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (TMS).
For this compound, theoretical calculations would provide predicted ¹H and ¹³C NMR chemical shifts. These calculated values are invaluable for assigning the signals in an experimental spectrum to specific atoms within the molecule, especially for the aromatic protons and the carbons in the aliphatic chain where overlap or complex splitting patterns can occur.
The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. mdpi.com Factors such as solvent effects can also be incorporated into the computational model to better mimic experimental conditions. mdpi.com
Below is an illustrative table of how calculated NMR data for this compound would be presented.
Table 1: Calculated ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following values are hypothetical and for illustrative purposes, as specific computational studies on this molecule are not publicly available.)
| Atom Position | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 12.10 | 178.5 |
| Aromatic C-H (ortho to acyl) | 7.85 | 129.8 |
| Aromatic C-H (meta to acyl) | 7.30 | 128.5 |
| Methyl (-CH₃) on phenyl | 2.40 | 21.5 |
| Methylene (B1212753) (-CH₂-) adjacent to C=O | 3.10 | 33.2 |
| Methylene (-CH₂-) adjacent to COOH | 2.55 | 28.9 |
| Methylene (-CH₂-) beta to C=O | 2.15 | 20.1 |
Simulated Vibrational Spectra for Comparison with Experimental Data
For this compound, a simulated IR spectrum would show characteristic peaks for the carbonyl (C=O) stretching of the ketone and the carboxylic acid, the O-H stretch of the carboxylic acid, C-H stretches of the aromatic ring and the aliphatic chain, and various bending and skeletal vibrations. amanote.com Comparing the simulated spectrum with an experimental one can aid in the confirmation of the compound's identity and the assignment of spectral bands to specific molecular motions. researchgate.net
Table 2: Simulated Key Vibrational Frequencies for this compound (Note: The following values are hypothetical and for illustrative purposes.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| O-H Stretch (Carboxylic Acid) | 3450 (broad) | Stretching of the hydroxyl group |
| C-H Stretch (Aromatic) | 3050-3100 | Stretching of C-H bonds on the phenyl ring |
| C-H Stretch (Aliphatic) | 2850-2960 | Stretching of C-H bonds in the valeric acid chain |
| C=O Stretch (Ketone) | 1685 | Stretching of the ketone carbonyl group |
| C=O Stretch (Carboxylic Acid) | 1710 | Stretching of the carboxylic acid carbonyl group |
| C=C Stretch (Aromatic) | 1605, 1580 | In-plane stretching of the aromatic ring |
Computational Elucidation of Reaction Pathways
Computational chemistry is instrumental in mapping out the intricate details of chemical reactions. By modeling the potential energy surface of a reaction, chemists can gain a deeper understanding of reaction mechanisms, identify key intermediates, and predict the feasibility of a chemical transformation. wikipedia.orgkhanacademy.org
Transition State Identification and Characterization
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. youtube.com Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. nih.gov
For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to locate the transition state structures. nih.gov Once a transition state is identified, its geometry and energetic properties can be characterized. A key aspect of this characterization is the analysis of the vibrational frequencies of the transition state structure. A true transition state will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.
Energy Profiles of Chemical Transformations
An energy profile, also known as a reaction coordinate diagram, provides a graphical representation of the energy changes that occur during a chemical reaction. wikipedia.orgyoutube.com It plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction.
For a chemical transformation involving this compound, a computed energy profile would show the relative energies of the reactants, any intermediates, the transition states, and the products. youtube.com The height of the energy barrier from the reactants to the transition state represents the activation energy of the reaction, which is a critical factor in determining the reaction rate. khanacademy.orgyoutube.com The energy difference between the reactants and the products indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy). youtube.com These profiles are essential for understanding the kinetics and thermodynamics of a reaction. wikipedia.org
Table 3: Hypothetical Energy Profile Data for a Reaction of this compound (Note: The following values are hypothetical and for illustrative purposes for a generic transformation.)
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.5 |
| Intermediate | +5.2 |
| Transition State 2 | +18.9 |
| Products | -10.3 |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Synthetic Building Block
5-(4-Methylphenyl)-5-oxovaleric acid, a bifunctional molecule featuring both a ketone and a carboxylic acid, serves as a versatile starting material in the construction of more elaborate chemical structures. Its utility as a synthetic building block stems from the distinct reactivity of its two functional groups, which can be manipulated selectively to build molecular complexity.
Precursor in Complex Organic Molecule Synthesis
The dual functionality of this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. One of the most notable applications is in the preparation of pyridazinone derivatives. The γ-keto acid structure allows for a cyclocondensation reaction with hydrazine (B178648) hydrate, leading to the formation of 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one. This reaction provides a straightforward entry into a class of compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities.
The general reaction scheme for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones from the corresponding 5-aryl-5-oxovaleric acids is depicted below:
Figure 1: General synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones.
This synthetic strategy has been employed to create a library of pyridazinone derivatives with various substituents on the phenyl ring, highlighting the robustness of this method.
Table 1: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one Derivatives
| Aryl Group (Ar) | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Methylphenyl | 6-(4-Methylphenyl)-4,5-dihydropyridazin-3(2H)-one | High | acs.orgresearchgate.net |
| Phenyl | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | High | acs.org |
| 4-Methoxyphenyl | 6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one | Good | acs.org |
| 4-Chlorophenyl | 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one | Good | google.com |
Intermediate in Multi-Step Total Syntheses
While specific examples of the use of this compound as a key intermediate in the total synthesis of complex natural products are not extensively documented in the literature, its structural motif is present in various synthetic intermediates. The γ-keto acid functionality is a common feature in the retrosynthetic analysis of many natural products and designed molecules. The ability to selectively modify both the ketone and carboxylic acid groups allows for the stepwise construction of intricate molecular architectures. For instance, the valeric acid chain can be extended or functionalized, while the aryl ketone can be used to introduce other functionalities or to form part of a larger ring system.
Utilization in Functional Group Interconversions and Derivatization
The presence of a ketone and a carboxylic acid in this compound allows for a wide range of functional group interconversions and derivatizations, making it a highly adaptable building block in organic synthesis.
The ketone group can undergo various transformations. For instance, it can be reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group. The Clemmensen and Wolff-Kishner reductions are classical methods for the deoxygenation of aryl ketones.
Clemmensen Reduction: This method employs zinc amalgam and concentrated hydrochloric acid. It is particularly effective for aryl-alkyl ketones that are stable in strongly acidic conditions.
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone followed by treatment with a strong base at high temperatures. It is suitable for substrates that are sensitive to acid.
The carboxylic acid moiety can also be readily derivatized. Standard esterification procedures, such as the Fischer esterification with an alcohol in the presence of an acid catalyst, can be used to produce the corresponding esters. Furthermore, the carboxylic acid can be converted into an acid chloride, which is a more reactive intermediate for the synthesis of amides and other acyl derivatives.
Table 2: Potential Functional Group Interconversions of this compound
| Functional Group | Reagents and Conditions | Product |
|---|---|---|
| Ketone | Zn(Hg), conc. HCl | 5-(4-Methylphenyl)valeric acid |
| Ketone | H₂NNH₂, KOH, heat | 5-(4-Methylphenyl)valeric acid |
| Carboxylic Acid | R'OH, H⁺ | Alkyl 5-(4-methylphenyl)-5-oxovalerate |
| Carboxylic Acid | SOCl₂ or (COCl)₂ | 5-(4-Methylphenyl)-5-oxovaleryl chloride |
| Carboxylic Acid | R'NH₂, coupling agent | N-Alkyl-5-(4-methylphenyl)-5-oxovaleramide |
Integration into Novel Chemical Systems
The bifunctional nature of this compound provides opportunities for its incorporation into larger and more complex chemical systems, such as polymers and supramolecular assemblies.
Precursors for Polymeric Materials and Macromolecules
Although not widely reported for this specific molecule, γ-keto acids, in general, can serve as monomers for the synthesis of polyesters. The carboxylic acid can react with a diol, and the ketone functionality can be either preserved in the polymer backbone or subsequently modified. The presence of the ketone group can introduce specific properties to the resulting polymer, such as increased polarity or sites for cross-linking. Poly(keto-esters) are a class of polymers that can be produced through the condensation polymerization of keto-dicarboxylic acids with diols. While this compound is a mono-carboxylic acid, its derivatives or related dicarboxylic acids could potentially be used in such polymerizations.
Building Blocks for Supramolecular Assemblies
Dicarboxylic acids are well-known building blocks for the construction of supramolecular assemblies, including metal-organic frameworks (MOFs) and hydrogen-bonded networks. The directional nature of the carboxyl groups allows for the formation of well-defined and predictable structures. While this compound is a monocarboxylic acid, its structure could be modified to a dicarboxylic acid analog to be used in the formation of such assemblies. The presence of the keto group could offer an additional coordination site for metal ions or a site for further functionalization within the supramolecular structure. The self-assembly of molecules containing both carboxylic acid and other functional groups can lead to complex and functional architectures.
Contribution to Specialty Chemical Development
This compound serves as a significant intermediate in the development of specialty chemicals. Its value stems from its bifunctional nature, possessing both a ketone and a carboxylic acid group. This unique combination allows for a wide range of chemical modifications, making it a versatile building block for the synthesis of more complex, high-value molecules used in various sectors, including pharmaceuticals, agrochemicals, and materials science.
The reactivity of its distinct functional groups can be selectively targeted to build diverse molecular architectures. The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, or reduction to an alcohol. Simultaneously, the aryl ketone group can be involved in reactions like reduction, oximation, or condensation, providing a secondary point for molecular elaboration.
Key Transformations and Derivatives
One of the most well-documented applications of aryl-alkyl ketones like this compound is in the synthesis of long-chain alkylbenzenes. The Friedel-Crafts acylation to form the keto-acid, followed by a Clemmensen or Wolff-Kishner reduction, is a classic and effective strategy for attaching unbranched alkyl chains to an aromatic ring, a common structural motif in surfactants and lubricants. wikipedia.organnamalaiuniversity.ac.in The Clemmensen reduction, which uses zinc amalgam and hydrochloric acid, efficiently reduces the ketone to a methylene group without affecting the carboxylic acid. wikipedia.organnamalaiuniversity.ac.inyoutube.com
Furthermore, this compound is a precursor for a variety of heterocyclic systems. Through multi-step synthesis sequences, the keto-acid functionality can be leveraged to construct rings containing nitrogen, oxygen, or sulfur. For example, condensation of the ketone with hydrazines can lead to pyrazoline derivatives, while reactions involving the carboxylic acid can facilitate the formation of lactones or other cyclic structures. Such heterocyclic compounds form the core of many specialty chemicals, including active pharmaceutical ingredients and dyes. The synthesis of quinolines and pyran-2-ones has been shown to utilize Clemmensen reduction on similar acyl compounds, highlighting a potential pathway for creating complex molecules from this precursor. juniperpublishers.com
The compound's structure also makes it a valuable monomer or building block in polymer science. The presence of two reactive sites allows for its incorporation into polymer chains, potentially creating polyesters or other functional polymers with unique thermal or mechanical properties. While direct polymerization of this compound is not widely documented, similar furan-based bifunctional molecules like 2,5-Bis(hydroxymethyl)furan (BHMF) are recognized as versatile building blocks for sustainable polymeric materials, suggesting analogous potential. rug.nlresearchgate.net
The table below summarizes some of the potential specialty chemicals that can be derived from this compound and their prospective applications.
| Derivative Compound | Synthetic Transformation | Potential Application Area |
| 5-(4-Methylphenyl)valeric acid | Clemmensen or Wolff-Kishner Reduction | Intermediate for surfactants, lubricants, liquid crystals |
| Methyl 5-(4-methylphenyl)-5-oxovalerate | Esterification | Precursor for fine chemical and pharmaceutical synthesis |
| Various Heterocyclic Compounds (e.g., Pyridazinones) | Condensation with hydrazines followed by cyclization | Core structures in pharmaceuticals and agrochemicals |
| Functional Polyesters/Polyamides | Polycondensation | Specialty polymers and advanced materials |
In essence, this compound is not typically an end-product but rather a crucial starting point. Its utility lies in its capacity to be transformed into a wide array of other molecules, making it a key contributor to the synthetic toolbox for developing specialty chemicals tailored for specific, high-performance applications.
Q & A
Q. What are the most reliable synthetic routes for 5-(4-Methylphenyl)-5-oxovaleric acid, and how can reaction conditions be optimized?
The compound is typically synthesized via Friedel-Crafts acylation, where valeric acid derivatives react with toluene derivatives under acidic conditions. For example, reacting γ-ketovaleric acid with 4-methylbenzene in the presence of a Lewis acid (e.g., AlCl₃) can yield the target compound . Optimization involves adjusting stoichiometry, temperature (e.g., 80–100°C), and catalyst loading to minimize by-products like over-acylated derivatives. Reaction progress can be monitored via TLC or HPLC .
Q. How can researchers purify this compound to ≥95% purity, and what analytical methods validate purity?
Purification often employs recrystallization using ethanol/water mixtures or column chromatography with silica gel and a gradient of ethyl acetate in hexane. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to assess purity (>95%). Confirmatory techniques include ¹H/¹³C NMR (e.g., carbonyl resonance at ~200 ppm in ¹³C NMR) and mass spectrometry (ESI-MS for molecular ion confirmation) .
Q. What are the key spectral signatures (NMR, IR) for confirming the structure of this compound?
- ¹H NMR : A singlet for the methyl group (δ ~2.3 ppm), a multiplet for aromatic protons (δ ~7.2–7.4 ppm), and a triplet for the α-methylene group adjacent to the ketone (δ ~2.5–2.7 ppm).
- IR : Strong absorption bands for the carbonyl group (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H stretch, ~2500–3000 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields or by-product profiles during synthesis?
Discrepancies often arise from variations in reaction conditions (e.g., moisture sensitivity of Lewis acids) or competing side reactions (e.g., dimerization). Systematic DOE (Design of Experiments) approaches, including factorial analysis of temperature, catalyst type (e.g., AlCl₃ vs. FeCl₃), and solvent polarity, can isolate critical factors. Orthogonal analytical methods, such as GC-MS or LC-MS, help identify by-products like unreacted intermediates or oxidized derivatives .
Q. What computational modeling strategies are effective for predicting the reactivity of this compound in drug conjugate synthesis?
Density functional theory (DFT) calculations can model electron density distribution to predict nucleophilic/electrophilic sites. For example, the ketone moiety is a likely site for Schiff base formation with amines. Molecular docking studies may also assess binding affinity to biological targets (e.g., enzymes in inflammation pathways) .
Q. How does the methyl substituent on the phenyl ring influence the compound’s stability under physiological conditions?
The 4-methyl group enhances steric hindrance, reducing oxidation susceptibility compared to unsubstituted phenyl analogs. Stability studies in PBS (pH 7.4) at 37°C over 24–48 hours, monitored via HPLC, show <5% degradation. Comparative studies with fluorophenyl analogs (e.g., 5-(4-Fluorophenyl)-5-oxovaleric acid) reveal differences in hydrolytic stability due to electronic effects .
Q. What strategies mitigate batch-to-batch variability in biological activity assays involving this compound?
Standardize synthesis protocols (e.g., strict control of anhydrous conditions) and validate purity before assays. Use internal standards (e.g., spiked deuterated analogs) in LC-MS for quantitative reproducibility. For cell-based assays (e.g., anti-inflammatory activity), include positive controls (e.g., indomethacin) and normalize results to protein content .
Q. How can researchers differentiate between the biological activity of this compound and its metabolites?
Incubate the compound with liver microsomes (e.g., human S9 fraction) and profile metabolites via LC-HRMS. Compare activity of parent compound vs. metabolites in dose-response assays (e.g., COX-2 inhibition). Isotope labeling (e.g., ¹⁴C at the carbonyl group) tracks metabolic pathways .
Methodological Notes
- Synthesis Optimization : Use Schlenk techniques to exclude moisture during Friedel-Crafts reactions.
- Data Reproducibility : Adhere to FAIR data principles by documenting reaction parameters in electronic lab notebooks .
- Advanced Characterization : X-ray crystallography (if single crystals are obtainable) provides unambiguous structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
